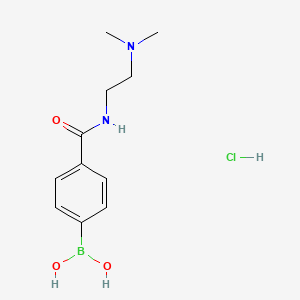
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine
Descripción general
Descripción
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine (FME) is an organic compound belonging to the family of diamines. It is a colorless liquid at room temperature and has a low boiling point of 83°C. FME is a versatile compound that is widely used in the synthesis of a variety of organic compounds. It is also used in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane adhesives.
Aplicaciones Científicas De Investigación
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is widely used in scientific research, particularly in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane adhesives. It is also used in the synthesis of polyurethane elastomers and polyurethane-based composites. In addition, N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is used in the synthesis of polyurethane-based nanocomposites and polyurethane-based nanostructured materials. Furthermore, N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is used in the synthesis of polyurethane-based biomaterials, such as hydrogels and scaffolds.
Mecanismo De Acción
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine acts as an intermediate in the synthesis of polyurethane-based materials. It is first reacted with an isocyanate to form a polyurethane prepolymer. This prepolymer is then reacted with a chain extender, such as water or an alcohol, to form a polyurethane polymer. The polyurethane polymer is then cross-linked to form a polyurethane foam, coating, or adhesive.
Efectos Bioquímicos Y Fisiológicos
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is not known to have any biochemical or physiological effects. It is considered to be a non-toxic and non-irritating compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is its low boiling point, which makes it easy to handle and store in the laboratory. In addition, it is a versatile compound that can be used in the synthesis of a variety of organic compounds. However, it is important to note that N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is a highly flammable compound, and care should be taken when working with it in the laboratory.
Direcciones Futuras
Future research on N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine could focus on its use in the synthesis of new and improved polyurethane-based materials. In particular, research could focus on the development of new and improved polyurethane foams, coatings, and adhesives. Additionally, research could focus on the development of new and improved polyurethane-based nanocomposites and nanostructured materials. Furthermore, research could focus on the development of new and improved polyurethane-based biomaterials, such as hydrogels and scaffolds. Finally, research could focus on the development of new and improved methods for the synthesis of N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine.
Propiedades
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(3-methoxypropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-14-8-3-6-13(7-5-12)10-11-4-2-9-15-11/h2,4,9H,3,5-8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADHHHYEMCWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(CCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



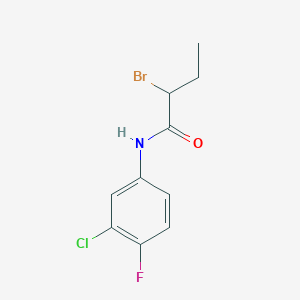
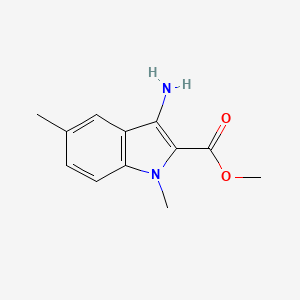
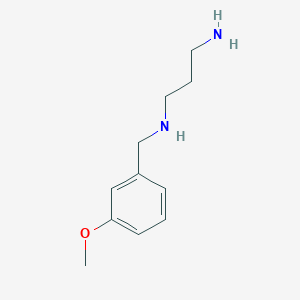
![(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid](/img/structure/B1386896.png)
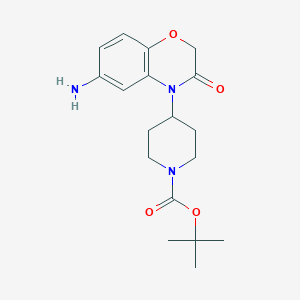
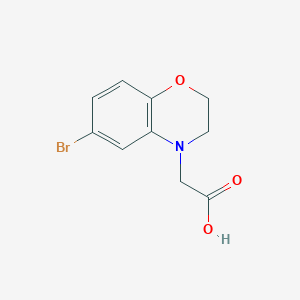
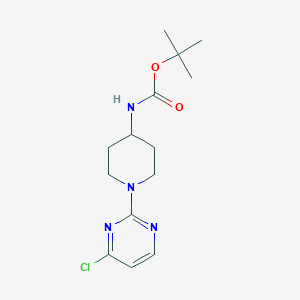
![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)
![tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B1386904.png)
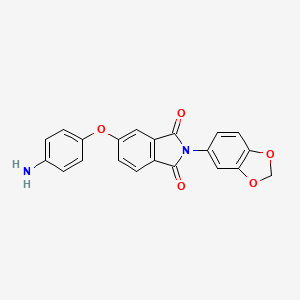
![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)
![4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386910.png)
![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)
